1-Isopropylazetidin-3-ol

Description

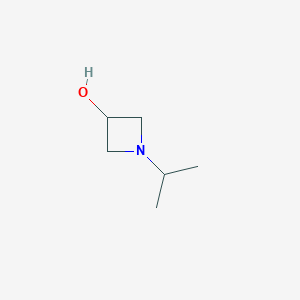

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)7-3-6(8)4-7/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGMJDQRZDWEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337783 | |

| Record name | 1-Isopropylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-06-4 | |

| Record name | 1-Isopropylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)azetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Isopropylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 1-isopropylazetidin-3-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-stage approach: the preparation of the core intermediate, azetidin-3-ol, and its subsequent N-isopropylation. This document details the experimental procedures, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Synthesis of Azetidin-3-ol Hydrochloride

The most common and industrially scalable route to the azetidine core is the synthesis of azetidin-3-ol hydrochloride. This process typically starts from readily available precursors and involves a multi-step sequence. Two common variations of this synthesis are presented below, primarily differing in the choice of the initial amine and the subsequent deprotection strategy.

Method A: Synthesis via N-Benzhydrylazetidin-3-ol

This method utilizes benzhydrylamine as a protecting group for the nitrogen atom, which is later removed by hydrogenolysis.

Experimental Protocol:

-

Step 1: Ring opening of epichlorohydrin with benzhydrylamine.

-

Benzhydrylamine is reacted with epichlorohydrin. This reaction is typically carried out in a suitable solvent such as methanol or water at a controlled temperature, often starting at low temperatures (0-5 °C) and gradually warming to room temperature.

-

-

Step 2: Cyclization to N-benzhydrylazetidin-3-ol.

-

The intermediate from Step 1 is cyclized to form the azetidine ring. This is often achieved by heating the reaction mixture, sometimes with the addition of a base. An improved one-pot synthesis of 1-benzhydrylazetidin-3-ol has been developed, which is high yielding (80%) and chromatography-free with a purity of 99.3 area %.[1]

-

-

Step 3: Deprotection to azetidin-3-ol hydrochloride.

-

The benzhydryl protecting group is removed by catalytic hydrogenation. A common catalyst for this step is palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) under a hydrogen atmosphere. The reaction is typically performed in a protic solvent like ethanol or methanol. The resulting azetidin-3-ol is then treated with hydrochloric acid to yield the stable hydrochloride salt. A solution of l-(diphenylmethyl)-3-hydroxyazetidine hydrochloride in absolute ethanol can be hydrogenated at room temperature over Pd(OH)2/C in a Parr shaker at 4 atm. After 12 hours, the catalyst is filtered off, and the filtrate is evaporated to dryness to give 3-hydroxyazetidine hydrochloride with a 94% yield.[2]

-

Method B: Synthesis via N-tert-Butylazetidin-3-ol

This approach employs the tert-butyl group as a nitrogen protectant, which can be removed under acidic conditions.

Experimental Protocol:

-

Step 1: Reaction of tert-butylamine with epichlorohydrin.

-

tert-Butylamine and epichlorohydrin are reacted to form the corresponding amino alcohol intermediate.

-

-

Step 2: Acetylation of the intermediate.

-

The intermediate is then subjected to an acetyl reaction. Under a nitrogen atmosphere, acetic anhydride is used as the solvent, with zinc chloride or zinc bromide as a catalyst. The reaction is carried out for 3 to 10 hours at a temperature of 120 to 140 °C.[3]

-

-

Step 3: Deacetylation and cyclization to azetidin-3-ol hydrochloride.

Quantitative Data for Azetidin-3-ol Hydrochloride Synthesis

| Method | Key Reagents | Solvent(s) | Typical Yield | Purity | Reference |

| A | Epichlorohydrin, Benzhydrylamine, Pd(OH)2/C | Methanol, Ethanol | ~94% | High | [2] |

| B | Epichlorohydrin, tert-Butylamine, Ac2O, HCl | Acetic anhydride, Water | ~55% | High (solid) | [3] |

Logical Workflow for Azetidin-3-ol Synthesis

Caption: Synthetic routes to Azetidin-3-ol Hydrochloride.

N-Isopropylation of Azetidin-3-ol

The final step in the synthesis of this compound is the introduction of the isopropyl group onto the nitrogen atom of the azetidine ring. The most efficient and widely used method for this transformation is reductive amination.

Reductive Amination with Acetone

This one-pot procedure involves the reaction of azetidin-3-ol (or its hydrochloride salt with the addition of a base) with acetone in the presence of a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is a preferred reagent for this transformation due to its mildness, selectivity, and the avoidance of toxic byproducts.[2]

Experimental Protocol:

-

Step 1: Imine formation.

-

Azetidin-3-ol hydrochloride is dissolved in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol. A base, typically triethylamine (Et3N), is added to neutralize the hydrochloride and liberate the free amine. Acetone is then added to the mixture. The amine and acetone react to form an intermediate iminium ion. The use of acetic acid can catalyze this step.[2]

-

-

Step 2: Reduction of the iminium ion.

-

Sodium triacetoxyborohydride is added portion-wise to the reaction mixture. This reagent selectively reduces the iminium ion to the corresponding N-isopropyl amine without reducing the acetone. The reaction is typically stirred at room temperature for several hours until completion.

-

-

Step 3: Work-up and purification.

-

The reaction is quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

-

Quantitative Data for N-Isopropylation via Reductive Amination

| Substrate | Reagents | Solvent | Reaction Time | Typical Yield | Reference for general method |

| Azetidin-3-ol hydrochloride | Acetone, NaBH(OAc)3, Triethylamine, Acetic Acid | DCE | ~18 hours | High | [4] |

Experimental Workflow for Reductive Amination

Caption: Reductive amination of Azetidin-3-ol with Acetone.

Alternative Method: Direct Alkylation with 2-Halopropane

An alternative, though potentially less controlled, method for N-isopropylation is the direct alkylation of azetidin-3-ol with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol:

-

Azetidin-3-ol is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

-

A base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is added to the mixture.

-

2-Bromopropane is added, and the reaction mixture is heated to facilitate the alkylation.

-

The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and removing the solvent. The product is then purified, typically by column chromatography.

Note: Direct alkylation of amines can sometimes lead to overalkylation, forming quaternary ammonium salts. However, for a secondary amine like azetidin-3-ol reacting with a secondary halide, this is generally less of a concern than with primary amines and primary halides. Reductive amination is often preferred for its higher selectivity and milder reaction conditions.[5]

Conclusion

The synthesis of this compound is a well-established process that can be achieved in high yield through a two-stage approach. The preparation of the azetidin-3-ol core, typically as its hydrochloride salt, can be accomplished through robust methods starting from epichlorohydrin. The subsequent N-isopropylation is most effectively carried out via reductive amination with acetone, a method that offers high selectivity and operational simplicity. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the efficient synthesis of this important chemical entity.

References

physicochemical properties of 1-Isopropylazetidin-3-ol

An In-depth Technical Guide on the Physicochemical Properties of 1-Isopropylazetidin-3-ol

This technical guide provides a comprehensive overview of the known , a key building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering available data and outlining standard experimental protocols for determining key parameters.

Core Physicochemical Data

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the established properties of the compound. For properties where specific experimental values are not found, the fields are marked as "Not available," indicating a need for experimental determination.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| CAS Number | 13156-06-4 | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [1] |

| pKa | Data not available | |

| LogP | Data not available | |

| Solubility | Data not available |

Note: The hydrochloride salt of this compound (this compound hydrochloride, CAS: 54431-32-2) is a solid with a molecular weight of 151.63 g/mol .[3]

Experimental Protocols for Physicochemical Characterization

Given the absence of published experimental data for several key properties of this compound, this section details standard methodologies for their determination. These protocols are widely accepted in the pharmaceutical industry for characterizing small molecules.

Determination of pKa (Acid Dissociation Constant)

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at a given pH. For this compound, the basicity of the azetidine nitrogen is the key determinant. Potentiometric titration is a precise and straightforward method for pKa determination.[4][5]

Methodology: Potentiometric Titration [4]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration. The ionic strength of the solution is typically adjusted to a constant value (e.g., 0.01M) using a salt like KCl.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1M HCl) at a constant temperature (e.g., 25 ± 0.5°C).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation, which for a weak base is: pKa = pH + log([BH+]/[B]), where [BH+] is the concentration of the protonated (ionized) form and [B] is the concentration of the neutral (unionized) form. The pKa corresponds to the pH at which the concentrations of the ionized and unionized forms are equal (the half-equivalence point).

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is the measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates higher lipophilicity, while a negative value indicates higher hydrophilicity.[6] The shake-flask method is the traditional and most common approach for experimental LogP determination.[7]

Methodology: Shake-Flask Method [7][8]

-

System Preparation: Prepare a mutually saturated system of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) by vigorously mixing them and allowing the phases to separate.

-

Dissolution: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine the solution with a known volume of the other phase in a separatory funnel or vial. The mixture is then shaken or agitated at a constant temperature for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[7][8]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log10([Compound]octanol / [Compound]aqueous).[9]

The workflow for this protocol is visualized in the diagram below.

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Determination of Aqueous Solubility

Solubility is a critical property that affects a drug's bioavailability.[10] It can be measured using thermodynamic or kinetic methods. Thermodynamic solubility is considered the "gold standard" as it measures the concentration of a saturated solution at equilibrium.[11]

Methodology: Thermodynamic Solubility (Shake-Flask Method) [12]

-

Suspension Preparation: Add an excess amount of solid this compound to a known volume of an aqueous medium (e.g., distilled water, PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[11][12]

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Logical Relationships in Physicochemical Profiling

The physicochemical properties of a molecule are interconnected and collectively influence its "drug-like" potential. The following diagram illustrates the logical flow from basic molecular properties to key ADME-related characteristics.

References

- 1. 13156-06-4|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-Isopropylazetidin-3-ol (CAS: 13156-06-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylazetidin-3-ol is a heterocyclic organic compound belonging to the azetidine class, which are four-membered saturated rings containing a nitrogen atom. The azetidine scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and synthetic compounds with diverse biological activities.[1][2][3] The unique ring strain of the azetidine moiety imparts distinct chemical properties that can be exploited in drug design.[2] This guide provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. Therefore, a combination of available data for its hydrochloride salt and computationally predicted values are presented below.

| Property | Value | Source |

| CAS Number | 13156-06-4 | [4] |

| Molecular Formula | C₆H₁₃NO | [4] |

| Molecular Weight | 115.18 g/mol | [4] |

| Appearance | Not Available (Predicted: Liquid) | - |

| Boiling Point | Predicted: 165.8 ± 25.0 °C | - |

| Melting Point | Not Available | - |

| Density | Predicted: 0.945 ± 0.06 g/cm³ | - |

| Solubility | Predicted: Soluble in water and polar organic solvents | - |

| pKa | Predicted: 9.5 ± 0.2 (amine) | - |

Hydrochloride Salt (CAS: 54431-32-2)

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [5] |

| Molecular Weight | 151.63 g/mol | [5] |

| Appearance | Solid | [5] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

4.45 - 4.35 (m, 1H, -CH-OH)

-

3.60 - 3.50 (m, 2H, azetidine ring -CH₂-)

-

3.00 - 2.90 (m, 2H, azetidine ring -CH₂-)

-

2.80 - 2.70 (sept, 1H, -CH(CH₃)₂)

-

2.50 (br s, 1H, -OH)

-

1.05 (d, 6H, -CH(CH₃)₂)

-

Predicted ¹³C NMR Spectrum

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

65.0 (C-OH)

-

58.0 (azetidine ring -CH₂-)

-

55.0 (-CH(CH₃)₂)

-

18.0 (-CH(CH₃)₂)

-

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general and robust method for the preparation of N-substituted azetidin-3-ols involves the N-alkylation of azetidin-3-ol. A plausible synthetic route is outlined below.

General Synthesis of N-Substituted Azetidin-3-ols

The synthesis of N-substituted azetidin-3-ols can be achieved through the reaction of azetidin-3-ol with an appropriate alkylating agent.[6][7] For this compound, this would involve the reaction of azetidin-3-ol with an isopropyl halide (e.g., 2-bromopropane) or through reductive amination with acetone.

dot

Caption: General workflow for the synthesis of this compound via reductive amination.

Exemplary Experimental Protocol (Reductive Amination)

This protocol is a generalized procedure based on standard organic synthesis techniques for reductive amination.[6]

-

Reaction Setup: To a solution of azetidin-3-ol hydrochloride (1 equivalent) and acetone (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild base like triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.

-

Reductive Amination: Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the stirring reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Biological Activity and Applications in Drug Discovery

While there are no specific reports on the biological activity of this compound, the azetidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.[1][2][3][8]

-

Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored as agents for treating CNS disorders. For example, certain derivatives act as GABA uptake inhibitors.[9]

-

Antidepressant Activity: Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity.[8]

-

Antimicrobial and Anticancer Activity: Various azetidinone (a related class) derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties.[10][11][12]

The incorporation of the N-isopropyl group can modulate the lipophilicity and metabolic stability of the molecule, which are crucial parameters in drug design. This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Signaling Pathway Involvement

Specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other azetidine derivatives, it is plausible that compounds derived from this scaffold could interact with various biological targets. For instance, if incorporated into a larger molecule, it could influence binding to G-protein coupled receptors (GPCRs) or ion channels, common targets for CNS-active drugs.

dot

Caption: Hypothetical signaling pathway modulation by an azetidine-based drug candidate.

Safety and Handling

Specific safety and handling information for this compound is not available. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For its hydrochloride salt, which is a solid, avoid inhalation of dust.

Conclusion

This compound is a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. While specific experimental data is sparse, this guide provides a consolidated overview of its known and predicted properties, along with general synthetic approaches and potential biological relevance based on the broader class of azetidine derivatives. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. Medwin Publishers | Current and Future Prospects of Azetidine Derivatives anOverview [medwinpublishers.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 8. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, biological screening and molecular modeling studies of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Docking, Characterization and Biological Screening of Novel Azetidinone Derivatives of Nicotinic Acid | Bentham Science [eurekaselect.com]

Spectroscopic Profile of 1-Isopropylazetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Isopropylazetidin-3-ol (CAS No: 13156-06-4). Due to the limited availability of public experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from its chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided for research and drug development applications.

Predicted Spectroscopic Data

The following sections detail the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides an estimation of the chemical shifts and coupling patterns. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data (Reference: CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.40 - 4.50 | m | 1H | CH-OH (azetidine ring) |

| ~3.50 - 3.60 | t | 2H | CH₂ (azetidine ring, adjacent to N) |

| ~2.80 - 2.90 | t | 2H | CH₂ (azetidine ring, adjacent to CH-OH) |

| ~2.60 - 2.70 | sept | 1H | CH (isopropyl group) |

| ~2.50 - 3.50 | br s | 1H | OH |

| ~1.00 - 1.10 | d | 6H | CH₃ (isopropyl group) |

Predicted ¹³C NMR Data (Reference: CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~65.0 | CH-OH (azetidine ring) |

| ~58.0 | CH₂ (azetidine ring, adjacent to N) |

| ~55.0 | CH (isopropyl group) |

| ~18.0 | CH₃ (isopropyl group) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600 - 3200 | O-H | Alcohol, hydrogen-bonded, broad |

| 2970 - 2850 | C-H | Alkane, stretching |

| 1470 - 1450 | C-H | Alkane, bending |

| 1150 - 1050 | C-N | Amine, stretching |

| 1100 - 1000 | C-O | Alcohol, stretching |

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely be performed using a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

Expected Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 116.14 | [M+H]⁺ |

| 138.12 | [M+Na]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup:

-

Use a spectrometer operating at a field strength of 300 MHz or higher.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a pulse angle of 45-90 degrees.

-

A longer relaxation delay (2-5 seconds) may be necessary.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Instrument Setup (ESI-MS):

-

Use a mass spectrometer equipped with an Electrospray Ionization source.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Processing:

-

The instrument software will generate the mass spectrum, plotting ion intensity versus m/z.

-

Identify the molecular ion and any significant fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Commercial Availability and Synthetic Pathways of 1-Isopropylazetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 1-Isopropylazetidin-3-ol (CAS No: 13156-06-4) and its hydrochloride salt (CAS No: 54431-32-2). This valuable building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine scaffold in a wide range of biologically active molecules. This document summarizes key quantitative data from various commercial suppliers, details a plausible experimental protocol for its synthesis, and provides visualizations of the synthetic pathway.

Commercial Availability

This compound and its hydrochloride salt are available from several chemical suppliers. The following tables provide a summary of the available quantitative data to facilitate comparison.

This compound (Free Base)

| Supplier | CAS Number | Purity | Available Quantities | Price |

| Pharmaffiliates[1] | 13156-06-4 | >99% | Inquire | Login required |

| BLD Pharm[2] | 13156-06-4 | Inquire | Inquire | Login required |

| Anax Laboratories[3] | 13156-06-4 | >99% | Inquire | Inquire |

| AccelaChem[4] | 13156-06-4 | ≥95% | Inquire | Inquire |

This compound Hydrochloride

| Supplier | CAS Number | Purity | Available Quantities | Price (€/$) |

| CymitQuimica[5][6] | 54431-32-2 | 97% | 1g, 5g, 10g, 25g | 83.00, 195.00, 330.00, 784.00 (€) |

| BLD Pharm[7] | 54431-32-2 | Inquire | Inquire | Login required |

| Shanghai Credit Asia Chemical Co., Ltd.[8] | 54431-32-2 | 99% | Inquire | Inquire |

| Echemi[9] | 54431-32-2 | Inquire | Inquire | Inquire |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a well-established pathway involving the reaction of isopropylamine with epichlorohydrin, followed by intramolecular cyclization. The following protocol is a detailed methodology derived from analogous procedures for the synthesis of N-substituted azetidin-3-ols.[10][11][12]

Step 1: Synthesis of 1-chloro-3-(isopropylamino)propan-2-ol

Materials:

-

Isopropylamine

-

Epichlorohydrin

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add epichlorohydrin (1.0 equivalent) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol, yielding the crude 1-chloro-3-(isopropylamino)propan-2-ol. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

Materials:

-

Crude 1-chloro-3-(isopropylamino)propan-2-ol

-

Sodium hydroxide

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 1-chloro-3-(isopropylamino)propan-2-ol in water in a round-bottom flask equipped with a reflux condenser and a heating mantle.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the cyclization by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous solution with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Synthetic Pathway Visualization

The following diagrams illustrate the key reaction and logical workflow for the synthesis of this compound.

Caption: Reaction scheme for the two-step synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 13156-06-4|this compound|BLD Pharm [bldpharm.com]

- 3. anaxlab.com [anaxlab.com]

- 4. 2765004-45-1,3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-boronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 54431-32-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 1-Isopropylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The information herein is compiled from available data and analogues; however, the toxicological and physical properties of 1-Isopropylazetidin-3-ol have not been fully investigated. Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling and conduct a thorough risk assessment.

Introduction

This compound is a substituted azetidine, a class of saturated heterocyclic amines that are of significant interest in medicinal chemistry. The azetidine ring is a valuable scaffold in drug design, offering a favorable balance between structural rigidity and stability, which can lead to improved pharmacological properties. While specific applications of this compound in drug development are not widely published, its structural motif suggests potential as a building block in the synthesis of novel therapeutic agents. This guide provides a summary of the available safety, handling, and experimental information for this compound.

Chemical and Physical Properties

Specific experimental data for this compound is limited in publicly accessible literature. The data for its hydrochloride salt and related compounds are presented below.

| Property | Value | Source/Comment |

| Chemical Name | This compound | - |

| Synonyms | N-Isopropyl-3-hydroxyazetidine, 1-(1-Methylethyl)-3-azetidinol | [1] |

| CAS Number | 13156-06-4 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.18 g/mol | [1] |

| Appearance | Not available (likely a liquid or low-melting solid at room temp) | Inferred |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Flash Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Soluble in water | [2] |

| Storage | 2-8°C, under inert atmosphere | [1] |

This compound Hydrochloride

| Property | Value | Source/Comment |

| CAS Number | 54431-32-2 | - |

| Molecular Formula | C₆H₁₄ClNO | - |

| Molecular Weight | 151.63 g/mol | - |

| Appearance | Solid | - |

| Purity | ≥97% | - |

Safety and Handling

No specific toxicological data such as LD50 for this compound is publicly available. However, based on the hazard information for the structurally related "Isopropyl 3-hydroxyazetidine-1-carboxylate" and general knowledge of azetidine derivatives, the following precautions are recommended.[3]

Hazard Identification

Based on analogous compounds, this compound should be handled as a substance that may cause:

Precautionary Measures

| Precaution Category | Recommended Actions |

| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5] Use only in a well-ventilated area, preferably in a chemical fume hood.[3][4][5] Wash hands and any exposed skin thoroughly after handling.[3][4][5] Do not eat, drink, or smoke when using this product.[4][5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4][6] |

| Response | If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4][7] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4][7] If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4][6] If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][7] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[3] Recommended storage temperature is 2-8°C.[1] Store locked up.[3] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] |

Fire and Explosion Hazards

Specific data is not available. However, many organic amines are flammable.

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Hazardous Combustion Products: May include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]

Experimental Protocols

General Synthesis of N-Alkyl-Azetidin-3-ols

A common method for the synthesis of N-substituted azetidin-3-ols involves the reaction of epichlorohydrin with a primary amine.[8][9][10]

Reaction Scheme:

Caption: General synthetic pathway for this compound.

Methodology:

-

Reaction: Isopropylamine is reacted with epichlorohydrin, often in a suitable solvent like water or an alcohol. This reaction is typically exothermic and may require cooling to control the temperature. The reaction leads to the formation of the intermediate, 1-(isopropylamino)-3-chloro-2-propanol.

-

Cyclization: The intermediate is then treated with a base, such as sodium hydroxide, to induce an intramolecular cyclization via a nucleophilic substitution, forming the azetidine ring and yielding this compound.

-

Purification: The final product would likely be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

Caption: Analytical workflow for this compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol and C-N stretching of the amine.

-

Purity Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to determine the purity of the final compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Azetidine-containing compounds are known to interact with a wide range of biological targets, and the specific activity of this compound would need to be determined through biological screening and further research.

Logical Relationships in Safety Assessment

The safety assessment for a research chemical with limited data follows a logical progression based on available information and analogy to similar structures.

Caption: Logical workflow for safety assessment of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Isopropylamine CAS#: 75-31-0 [amp.chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 1-Isopropylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-isopropylazetidin-3-ol in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. This includes a qualitative assessment of its expected solubility based on its chemical structure, a detailed experimental protocol for solubility determination, and a structured table for data presentation.

Qualitative Solubility Assessment

This compound (CAS No: 13156-06-4) is a small heterocyclic compound with a molecular weight of 115.18 g/mol [1]. Its structure, featuring a polar hydroxyl (-OH) group and a tertiary amine within a four-membered azetidine ring, suggests a degree of polarity. The isopropyl group is a nonpolar aliphatic moiety.

Based on the principle of "like dissolves like"[2], the following qualitative solubility profile in common laboratory solvents is anticipated:

-

High Solubility: Expected in polar protic solvents like water, ethanol, methanol, and isopropanol, where it can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the hydroxyl oxygen and the amine nitrogen).

-

Moderate to High Solubility: Likely in polar aprotic solvents such as acetone and dichloromethane, which can engage in dipole-dipole interactions.

-

Low to Insoluble: Expected in nonpolar solvents like ethyl acetate, toluene, and hexane, as the nonpolar interactions would be insufficient to overcome the energy required to break the intermolecular hydrogen bonds between the this compound molecules.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in common laboratory solvents is not available in the public domain. The following table is provided as a template for researchers to record their experimental findings.

| Solvent | Temperature (°C) | Quantitative Solubility ( g/100 mL) | Qualitative Solubility |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Isopropanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound. This method is adapted from standard laboratory procedures for solubility testing[2][3][4][5].

Objective: To determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Spatula

-

Graduated cylinders or pipettes

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Qualitative Solubility Test:

-

Place a small, pre-weighed amount (e.g., 25 mg) of this compound into a small test tube[3].

-

Add the selected solvent (e.g., 0.75 mL) in small portions[3].

-

After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds)[2].

-

Visually observe if the solid dissolves completely.

-

Record the observation as soluble, partially soluble, or insoluble. If the compound is soluble in water, the pH of the solution can be checked with litmus paper to determine its acidic or basic nature[5][6].

-

-

Quantitative Solubility Determination (Gravimetric Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the container with the dried residue.

-

Calculate the solubility in grams per 100 mL of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for qualitative solubility determination.

Signaling Pathways

Currently, there is no publicly available information linking this compound to specific signaling pathways. Further research would be required to elucidate any potential biological activity.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Isopropylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylazetidin-3-ol is a substituted azetidine derivative with potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its molecular structure, conformational dynamics, and synthetic methodologies. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous structures and computational chemistry principles to provide a detailed theoretical framework. This guide is intended to serve as a foundational resource for researchers working with this and related compounds.

Molecular Structure

This compound possesses a strained four-membered azetidine ring, which dictates much of its chemical behavior and conformational preferences. The core structure consists of a nitrogen-containing heterocycle with an isopropyl group attached to the nitrogen atom (N1) and a hydroxyl group at the C3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13156-06-4 | [1] |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.18 g/mol | [1] |

| Synonyms | 1-(1-Methylethyl)-3-azetidinol, N-Isopropyl-3-azetidinol | [1] |

Synthesis of this compound

The synthesis of N-substituted 3-hydroxyazetidines can be achieved through various synthetic routes. A common and effective method involves the reaction of epichlorohydrin with an appropriate amine, in this case, isopropylamine, followed by cyclization.

General Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of N-substituted 3-hydroxyazetidines.

Reaction Scheme:

Figure 1: General synthetic scheme for this compound.

Step 1: Aminolysis of Epichlorohydrin

-

To a solution of isopropylamine in a suitable solvent (e.g., methanol or water) at a controlled temperature (typically 0-10 °C), slowly add epichlorohydrin.

-

Stir the reaction mixture for several hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate, 1-chloro-3-(isopropylamino)propan-2-ol.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate in a suitable solvent (e.g., an alcohol or water).

-

Add a base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.

-

Monitor the formation of the azetidine ring by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and perform a work-up procedure, which typically involves extraction with an organic solvent and purification by column chromatography or distillation.

Conformational Analysis

The four-membered ring of azetidine is not planar and exists in a puckered conformation to relieve ring strain. The puckering of the azetidine ring in this compound will be influenced by the substituents at the N1 and C3 positions.

Ring Puckering and Substituent Orientation

The azetidine ring undergoes a rapid inversion between two puckered conformations. The substituents can occupy either an axial or an equatorial position. The preferred conformation will be the one that minimizes steric hindrance.

Figure 2: Conformational inversion of a substituted azetidine ring.

For this compound, the bulky isopropyl group on the nitrogen atom will have a strong preference for the equatorial position to minimize steric interactions with the ring protons. The hydroxyl group at the C3 position is smaller and its preference for an axial or equatorial position will be influenced by a balance of steric effects and potential intramolecular hydrogen bonding.

Computational studies on similar N-substituted azetidines suggest that the energy barrier for ring inversion is relatively low, leading to a dynamic equilibrium between the conformers at room temperature.

Predicted Stable Conformations

Two primary conformations are anticipated for this compound:

-

Conformer A: Isopropyl group in the equatorial position and the hydroxyl group in the equatorial position. This conformation is likely to be the most stable due to the minimization of steric hindrance for both substituents.

-

Conformer B: Isopropyl group in the equatorial position and the hydroxyl group in the axial position. This conformation may be slightly higher in energy due to axial-axial interactions, but could be stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair.

The exact equilibrium and energy difference between these conformers would require detailed spectroscopic analysis (e.g., variable temperature NMR) or high-level computational modeling.

Table 2: Predicted Dihedral Angles for Azetidine Ring Puckering (Illustrative)

| Dihedral Angle | Conformer A (eq-OH) | Conformer B (ax-OH) |

| C2-N1-C4-C3 | ~20-30° | ~20-30° |

| N1-C2-C3-C4 | ~ -20-30° | ~ -20-30° |

Note: These are estimated values based on typical azetidine ring puckering and would need to be confirmed by experimental or computational data.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

-

Isopropyl Group: A doublet for the six methyl protons and a septet for the methine proton.

-

Azetidine Ring Protons: Complex multiplets for the protons at C2, C3, and C4 due to diastereotopicity and coupling with each other. The proton at C3 will also couple with the hydroxyl proton (if not exchanged with D2O).

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

13C NMR Spectroscopy

-

Isopropyl Group: Two distinct signals, one for the methyl carbons and one for the methine carbon.

-

Azetidine Ring Carbons: Three signals corresponding to C2, C3, and C4. The carbon bearing the hydroxyl group (C3) will be shifted downfield.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.

-

C-N Stretch: An absorption in the region of 1200-1000 cm-1.

-

C-H Stretch: Absorptions in the region of 2850-3000 cm-1.

Conclusion

This compound is a small, functionalized heterocycle with conformational properties dictated by its strained four-membered ring and the nature of its substituents. While direct experimental data is limited, this guide provides a robust theoretical framework for its synthesis, structure, and conformational behavior based on established chemical principles and data from related compounds. This information serves as a valuable starting point for researchers interested in the further investigation and application of this molecule in drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate its properties.

References

An In-depth Technical Guide on the Potential Biological Activities of 1-Isopropylazetidin-3-ol

Disclaimer: Direct experimental data on the biological activities of 1-Isopropylazetidin-3-ol is not available in the current scientific literature. This guide, therefore, extrapolates potential activities based on the well-established roles of the azetidine scaffold in medicinal chemistry and data from structurally related compounds. The information presented is intended to guide future research and is not a definitive account of the compound's specific biological profile.

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its conformational rigidity and favorable stability offer a unique structural motif for designing novel therapeutic agents.[1][2] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and significant effects on the central nervous system.[3][4][5]

Potential Biological Activities of this compound

Based on the activities of related N-substituted azetidin-3-ol derivatives, this compound is a promising candidate for investigation in several key therapeutic areas, particularly those related to neurological disorders.

1. Neurological Activity:

-

GABAergic System Modulation: The azetidine core is a known pharmacophore in compounds that interact with the GABAergic system. Specifically, derivatives of azetidine have been synthesized and evaluated as inhibitors of GABA uptake transporters (GATs).[6] By blocking the reuptake of GABA, these compounds can enhance GABAergic neurotransmission, leading to potential anxiolytic, anticonvulsant, and sedative effects. The 3-hydroxy group in this compound could be a critical feature for binding to GABA transporters or receptors.

-

Cholinergic System Modulation:

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism: The azetidine scaffold has been successfully incorporated into novel antagonists for the M1 muscarinic acetylcholine receptor.[7] Such antagonists are of interest for treating various neurological and psychiatric disorders.

-

Cholinesterase Inhibition: 3-Aryl-3-azetidinyl acetic acid methyl ester derivatives have shown acetylcholinesterase (AChE) inhibitory activity, comparable to the Alzheimer's drug rivastigmine.[8] This suggests that the azetidin-3-ol core could serve as a scaffold for developing new treatments for neurodegenerative diseases characterized by cholinergic deficits.

-

-

Antidepressant and Anticonvulsant Potential: Several studies have highlighted the antidepressant and anticonvulsant properties of various azetidine derivatives.[9][10] For instance, azetidine-containing compounds have demonstrated antidepressant-like activity in preclinical models.[11]

2. Antimicrobial and Anticancer Activities:

While neurological applications appear most probable, the broader class of azetidine derivatives has also been explored for other therapeutic uses. Numerous studies have reported the synthesis of azetidine-containing compounds with antibacterial, antifungal, and antitubercular activities.[4][12][13] Furthermore, the azetidine ring is present in several small-molecule targeted anticancer agents.[14]

Quantitative Data for Structurally Related Azetidine Derivatives

The following tables summarize quantitative data for representative azetidine derivatives, illustrating the types of biological activities and potencies that have been observed for this class of compounds.

Table 1: GABA Uptake Inhibition by Azetidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [6] |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [6] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [6] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [6] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |[6] |

Table 2: Cholinergic Receptor Activity of Azetidine Derivatives

| Compound | Target | Activity | Value (nM) | Reference |

|---|---|---|---|---|

| Azetidine 13 | human α4β2-nAChR | Agonist EC50 | 43 | [11] |

| Azetidine 13 | human α4β2-nAChR | Inactivation IC50 | 32 | [11] |

| VU0452865 (7w) | M1 mAChR | Antagonist | - | [7] |

| VU0455691 (12a) | M1 mAChR | Antagonist | - |[7] |

Experimental Protocols

The following are representative, detailed methodologies for key experiments that would be relevant for characterizing the biological activity of this compound.

1. GABA Uptake Inhibition Assay:

-

Objective: To determine the inhibitory potency of this compound on GABA transporters (GATs).

-

Methodology:

-

Cell Culture: Stably transfected HEK-293 cells expressing human GAT-1, GAT-2, GAT-3, or BGT-1 are cultured under standard conditions.

-

Assay Buffer: Prepare a Krebs-HEPES buffer (pH 7.4) containing 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 10 mM D-glucose.

-

Radioligand: Use [³H]GABA as the substrate.

-

Procedure:

-

Plate the cells in 96-well plates.

-

Wash the cells with the assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., tiagabine for GAT-1) for 15 minutes at 37°C.

-

Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA to achieve a final concentration in the low micromolar range.

-

Incubate for a short period (e.g., 1-3 minutes) at 37°C to ensure measurement of initial uptake rates.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor. The IC50 value is calculated by non-linear regression analysis of the concentration-response curve.

-

2. Muscarinic Receptor Binding Assay:

-

Objective: To assess the binding affinity of this compound to different muscarinic acetylcholine receptor subtypes (M1-M5).

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes.

-

Radioligand: Use [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist, as the radioligand.

-

Assay Buffer: Prepare a phosphate buffer (pH 7.4).

-

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]NMS, and varying concentrations of this compound or a reference compound (e.g., atropine).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of atropine. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

The following diagrams illustrate a hypothetical workflow for screening a novel azetidine compound and a potential signaling pathway it might modulate.

References

- 1. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. medwinpublisher.org [medwinpublisher.org]

- 5. Medwin Publishers | Current and Future Prospects of Azetidine Derivatives anOverview [medwinpublishers.com]

- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel M1 antagonist scaffolds through the continued optimization of the MLPCN probe ML012 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant activity of new 1-substituted 1'-methyl-3-chloro-2-oxospiro (azetidin-3',4-indol-2' ones) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. ajchem-a.com [ajchem-a.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 1-Isopropylazetidin-3-ol

Disclaimer: As of the current date, specific experimental data on the thermal stability and degradation pathways of 1-Isopropylazetidin-3-ol is not extensively available in peer-reviewed literature. This guide therefore provides a framework based on established principles of thermal analysis and known degradation mechanisms of related azetidine compounds. The experimental protocols and data presented are illustrative and intended to guide researchers in designing studies for this specific molecule.

Introduction

This compound is a substituted azetidine, a class of saturated heterocyclic amines that are important building blocks in medicinal chemistry. The stability of such molecules is a critical parameter in drug development, influencing storage, formulation, and safety. Understanding the thermal stability and degradation profile of this compound is essential for predicting its shelf-life, identifying potential degradation products, and ensuring the quality of active pharmaceutical ingredients (APIs).

This technical guide outlines the standard methodologies for evaluating the thermal stability of this compound, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). It also describes a general protocol for forced degradation studies, which are crucial for elucidating potential degradation pathways under various stress conditions.

Experimental Protocols for Thermal Stability Assessment

To comprehensively evaluate the thermal stability of this compound, a combination of thermoanalytical techniques and forced degradation studies should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with degradation.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina).[1]

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[2]

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect melting, crystallization, glass transitions, and decomposition events.[4]

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[5]

-

Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition temperature (e.g., 350 °C).[6]

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. The onset temperature and the peak maximum of these events provide critical information about the material's thermal behavior.

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions to accelerate its decomposition.[7] This helps in identifying likely degradation products and understanding the degradation pathways.[8]

Experimental Protocol:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60-80 °C for a specified period (e.g., 24-48 hours).[9]

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80 °C for a specified period.

-

Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 100-150 °C) for an extended period.[9]

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect degradation products. Isolate and characterize major degradants using techniques like LC-MS and NMR.

Data Presentation (Illustrative)

The following tables present hypothetical data for this compound to illustrate how results from thermal stability studies would be summarized.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

| Onset of Decomposition (Tonset) | ~ 220 °C |

| Temperature at 5% Mass Loss (T5%) | 225 °C |

| Temperature at 50% Mass Loss (T50%) | 260 °C |

| Residual Mass at 500 °C | < 2% |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy (ΔH) |

| Melting | 85 °C | 88 °C | 25 J/g (Endothermic) |

| Decomposition | ~ 220 °C | 255 °C | -150 J/g (Exothermic) |

Proposed Degradation Pathway

Based on studies of other azetidine-containing compounds, a plausible degradation pathway for this compound, particularly under hydrolytic (acidic) conditions, involves the formation of an azetidinium ion.[10] This strained, positively charged intermediate is susceptible to nucleophilic attack by water, leading to ring-opening.

The proposed pathway is as follows:

-

Protonation: The nitrogen atom of the azetidine ring is protonated in an acidic medium.

-

Azetidinium Ion Formation: This protonated species is in equilibrium with the azetidinium ion.

-

Nucleophilic Attack: A water molecule attacks one of the ring carbons adjacent to the nitrogen.

-

Ring Opening: This attack leads to the opening of the strained four-membered ring, resulting in the formation of an amino alcohol derivative.

Visualizations

Experimental Workflow

Caption: Workflow for thermal stability and degradation analysis.

Proposed Hydrolytic Degradation Pathway

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

References

- 1. epfl.ch [epfl.ch]

- 2. etamu.edu [etamu.edu]

- 3. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 6. web.williams.edu [web.williams.edu]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Role of 1-Isopropylazetidin-3-ol in the Development of Novel Therapeutics: Application in Cannabinoid Receptor Modulation

For Immediate Release:

Shanghai, China – November 1, 2025 – The small, saturated nitrogen-containing heterocycle, 1-isopropylazetidin-3-ol, has emerged as a valuable building block in medicinal chemistry, particularly in the quest for novel modulators of the cannabinoid receptor 1 (CB1). This versatile scaffold has been instrumental in the design and synthesis of potent and selective CB1 receptor antagonists, which hold therapeutic promise for a range of conditions, including obesity and metabolic disorders. This application note provides a detailed overview of the use of this compound in this context, including experimental protocols and biological data for a representative compound.

Introduction to Azetidines in Drug Discovery